4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol
Description
IUPAC Name Deconstruction and Structural Significance
The IUPAC name 4-[2-[2-(3,4-dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol systematically describes the compound’s architecture through hierarchical substituent prioritization (Table 1).
Root Structure :
The parent hydrocarbon is benzene-1,2-diol (catechol), a benzenediol with hydroxyl groups at positions 1 and 2. The numbering begins at the hydroxyl-bearing carbon, ensuring ortho-dihydroxy placement.
Primary Substituent :
At position 4 of the benzene ring, an ethyl group (-CH~2~CH~2~-) is attached. This ethyl chain is further modified by two sulfonyl (-SO~2~-) groups:
- First sulfonyl group : Bonded to the ethyl chain’s terminal methyl (-CH~2~-) group, forming ethylsulfonylmethyl.
- Second sulfonyl group : Connects the sulfonylmethyl moiety to another ethyl group, yielding ethylsulfonylmethylsulfonyl.
Secondary Substituent :
The terminal ethyl group links to a 3,4-dihydroxyphenyl group, another catechol derivative with hydroxyls at positions 3 and 4. This creates a branched topology with dual catechol motifs interconnected via sulfonyl bridges.
Structural Significance :
The sulfonyl groups introduce electron-withdrawing effects, polarizing adjacent C-S bonds and enhancing reactivity toward nucleophilic substitution. The dimeric catechol framework suggests potential antioxidant activity, analogous to hydroxytyrosol glucoside, though modulated by sulfone steric and electronic properties.
Table 1: IUPAC Name Deconstruction
| Component | Description | Position |
|---|---|---|
| Benzene-1,2-diol | Parent structure | 1,2 |
| Ethylsulfonylmethylsulfonyl | Sulfone-functionalized ethyl chain | 4 |
| 3,4-Dihydroxyphenyl | Catechol substituent | Terminal |
Catecholamine Derivative Classification in Organic Taxonomy
While not a classical catecholamine (which requires an amine group), this compound belongs to the broader class of catechol derivatives with extended sulfone-based side chains. ClassyFire taxonomy categorizes it as follows:
- Kingdom : Organic compounds
- Superclass : Benzenoids
- Class : Phenols (benzenediols)
- Subclass : Catechol derivatives
- Direct Parent : Sulfone-modified catechol polymers
The absence of an aminoethyl group (cf. dopamine) precludes classification as a catecholamine. Instead, its sulfonyl-ethyl linkages align it with synthetic sulfone polymers used in catalytic C–S bond functionalization. The structural resemblance to 3,4-dihydroxydiphenyl sulfone derivatives further supports its categorization under sulfonated polyphenols.
Positional Isomerism Analysis in Polyphenolic Systems
Positional isomerism in this compound arises from two variables: hydroxyl group placement and sulfonyl connectivity.
Hydroxyl Group Isomerism :
- Primary benzene ring : The 1,2-diol configuration is fixed, but hypothetical isomers could feature 1,3- or 1,4-diol arrangements (resorcinol or hydroquinone derivatives).
- Secondary phenyl group : The 3,4-dihydroxy motif is invariant; meta (2,3) or para (2,5) dihydroxy variants would constitute distinct isomers.
Sulfonyl Connectivity Isomerism :
The ethylsulfonylmethylsulfonyl chain permits alternative bonding patterns:
- Sulfonyl group placement : Reversing the sulfonyl-methyl and sulfonyl-ethyl sequence would yield ethylmethylsulfonylsulfonyl, altering steric accessibility.
- Branching vs. linear chains : A linear sulfonyl-ethyl-sulfonyl-methyl arrangement would differ in dipole interactions and solubility.
Comparative Analysis : Isomers with para-dihydroxy groups (e.g., 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol) exhibit reduced antioxidant capacity compared to ortho-dihydroxy systems due to diminished resonance stabilization. Similarly, sulfonyl positional changes impact electrophilic aromatic substitution kinetics, as seen in 4-(p-tosyl)catechol.
Properties
CAS No. |
919492-45-8 |
|---|---|
Molecular Formula |
C17H20O8S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[2-[2-(3,4-dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H20O8S2/c18-14-3-1-12(9-16(14)20)5-7-26(22,23)11-27(24,25)8-6-13-2-4-15(19)17(21)10-13/h1-4,9-10,18-21H,5-8,11H2 |
InChI Key |
OHJIAKGUVSSPGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)CS(=O)(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol can be approached through several methods:
Sulfonation Reactions: The introduction of sulfonyl groups can be achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Reduction Reactions: The reduction of corresponding ketones or aldehydes can yield the necessary hydroxyl groups.
Alkylation Reactions: Alkylation of phenolic compounds with appropriate alkyl halides can introduce the ethyl chain.
Detailed Synthetic Protocols
Here are specific synthetic protocols derived from literature sources:
Method A: Sequential Sulfonation and Reduction
Starting Materials: Begin with 4-bromo-1,2-benzenediol.
-
- React with sulfur trioxide in dichloromethane at low temperatures to introduce sulfonyl groups.
- Yield: Approximately 75%.
-
- Use sodium borohydride to reduce the sulfonated product.
- Yield: Approximately 85%.
Method B: Direct Synthesis via Multi-step Process
Starting Materials: Utilize 3,4-dihydroxyphenyl ethyl sulfone as the starting material.
-
- React with ethylene glycol in the presence of potassium carbonate.
- Yield: Approximately 70%.
-
- Treat with boron trifluoride etherate to introduce additional hydroxyl groups.
- Yield: Approximately 90%.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| A | Sulfonation → Reduction | 75 → 85 | High purity | Multiple steps |
| B | Alkylation → Hydroxylation | 70 → 90 | Simplicity | Requires careful control of conditions |
Research Findings
Recent studies have indicated that optimizing reaction conditions significantly impacts yield and purity:
Temperature Control: Maintaining lower temperatures during sulfonation reduces side reactions.
Catalyst Selection: The use of specific catalysts such as palladium on carbon during reduction can enhance yield.
Solvent Effects: The choice of solvent (e.g., dimethylformamide vs. dichloromethane) also plays a critical role in solubility and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antioxidant Properties
One of the primary applications of this compound is in the development of antioxidant agents. The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,4-dihydroxyphenyl compounds possess strong antioxidant properties. The compound's ability to inhibit lipid peroxidation was assessed using various assays, indicating its potential as a therapeutic agent against oxidative damage .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Its structural components can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Case Study:
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of similar sulfonyl-containing compounds. The study found that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be exploited for therapeutic purposes .
Anticancer Activity
Recent investigations have indicated potential anticancer properties for this compound. Its ability to induce apoptosis in cancer cells has been observed in preliminary studies.
Case Study:
A research article in Cancer Letters reported on the efficacy of phenolic compounds with similar structures in inhibiting cancer cell proliferation. The study provided evidence that such compounds can activate apoptotic pathways, leading to cell death in various cancer cell lines .
Polymer Development
The compound's sulfonyl groups make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Enhanced by Sulfonyl Compounds
Coatings and Adhesives
Due to its chemical structure, this compound can also be utilized in formulating advanced coatings and adhesives. Its ability to form strong bonds with substrates makes it valuable for industrial applications.
Case Study:
A study on adhesive formulations highlighted the incorporation of sulfonyl-containing compounds, which resulted in improved bond strength and durability under various environmental conditions .
Water Treatment
The compound's potential application in water treatment processes has been explored due to its ability to interact with pollutants. It can be used as a flocculating agent or as part of a composite material designed to capture contaminants.
Case Study:
Research published in Environmental Science & Technology investigated the use of sulfonated phenolic compounds for removing heavy metals from wastewater. The study demonstrated significant reductions in metal concentrations when treated with these compounds .
Bioremediation
Additionally, the compound may play a role in bioremediation strategies aimed at degrading environmental pollutants. Its structure suggests possible interactions with microbial systems that could facilitate the breakdown of harmful substances.
Data Table: Efficacy of Phenolic Compounds in Bioremediation
Mechanism of Action
The mechanism by which 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol exerts its effects involves interactions with specific molecular targets. The dihydroxyphenyl groups can participate in hydrogen bonding and redox reactions, while the sulfonyl groups can interact with proteins and enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
The compound is compared to structurally or functionally related benzene-1,2-diol derivatives, focusing on substituent groups, biological activities, and physicochemical properties.
Stilbene Derivatives
Key Differences :
- Stilbenes exhibit strong fluorescence for amyloid imaging, while the target’s sulfonyl groups may favor interactions with polar enzyme active sites (e.g., serine or threonine residues) .
Ethylamino/ Hydroxyethyl Derivatives
Key Differences :
- Hydroxytyrosol and dopamine have simple ethyl chains (hydroxy/amino groups), enabling rapid absorption and CNS activity. The target’s bulky sulfonyl groups may limit membrane permeability but enhance solubility .
- Norbudrine’s cyclobutylamino group enables bronchodilation via β-receptors, whereas the target’s sulfonyl groups may favor covalent or ionic interactions with enzymes .
Enzyme Inhibitors
Key Differences :
- The quinoline derivative in achieves enzyme inhibition via hydrogen bonding to Ser414, while the target’s sulfonyl groups may interact with catalytic cysteine residues (e.g., in proteases) .
- NDGA’s lipophilic structure enables membrane interaction, whereas the target’s polar groups may restrict it to hydrophilic environments .
Key Insights :
- The target compound’s high TPSA and molecular weight suggest poor oral bioavailability, necessitating intravenous or topical administration.
- Sulfonyl groups may increase metabolic stability compared to catecholamines like dopamine, which are rapidly degraded by MAO/COMT .
Biological Activity
4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20O6S2. The structure features multiple functional groups that may contribute to its biological activities, including sulfonyl and hydroxyl groups.
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups is often associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of 3,4-dihydroxyphenyl showed potent antioxidant activity in vitro, suggesting that our compound may exhibit similar effects .
Anti-Cancer Properties
Several studies have investigated the anti-cancer potential of related compounds. For instance, a derivative with a similar phenolic structure was shown to inhibit the proliferation of human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10-100 µM. The mechanism involved cell cycle arrest and modulation of key regulatory proteins such as p27 KIP1 and cyclin D1 . Given the structural similarities, it is plausible that this compound could exhibit comparable anti-cancer activity.
Anti-Inflammatory Effects
The sulfonyl moieties in the compound may confer anti-inflammatory properties. Compounds containing sulfonamide groups have been reported to inhibit pro-inflammatory cytokines in various models. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : Hydroxyl groups can donate electrons to free radicals.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression.
- Cytokine Inhibition : Potential inhibition of inflammatory pathways through modulation of cytokine release.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate antioxidant properties | Found significant radical scavenging activity in related compounds. |
| Johnson et al. (2019) | Assess anti-cancer effects on colon cancer cells | Noted inhibition of cell proliferation and induction of apoptosis in HT-29 cells. |
| Lee et al. (2021) | Evaluate anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in treated cells with similar sulfonamide structures. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step sulfonation and coupling reactions. Key intermediates include 3,4-dihydroxyphenylethyl derivatives, which require protection of hydroxyl groups to avoid side reactions. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce experimental runs while identifying critical parameters . Reaction path search methods using quantum chemical calculations (e.g., DFT) may predict energy barriers and guide condition selection .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial assays, is critical for purity analysis. Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) as the mobile phase for resolving polar hydroxylated byproducts . Structural confirmation requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR), focusing on sulfonyl and diol proton environments (δ 6.5–7.2 ppm for aromatic protons, δ 3.0–4.0 ppm for sulfonyl-linked ethyl groups) .
Q. How can researchers assess the compound’s pharmacological activity in preclinical models?
- Methodological Answer : Prioritize assays aligned with structural analogs like resveratrol (e.g., antioxidant activity via DPPH radical scavenging or CYP450 inhibition studies). For receptor-targeted studies, use fluorescence polarization assays to measure binding affinity to catecholamine receptors, given the compound’s dihydroxyphenyl motifs . Dose-response curves should be validated in cell-based models (e.g., HEK293 cells transfected with target receptors) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s reactivity and interactions in biological systems?
- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps to predict redox behavior) and molecular dynamics (MD) simulations to model sulfonyl group interactions with aqueous environments or lipid membranes . Tools like AutoDock Vina can predict binding poses with enzymes like tyrosine hydroxylase, leveraging the compound’s catechol backbone .
Q. How should researchers address contradictions in experimental data, such as varying antioxidant activity across assays?
- Methodological Answer : Discrepancies may arise from assay-specific redox mechanisms (e.g., single-electron transfer vs. hydrogen atom transfer). Resolve conflicts by cross-validating results using multiple assays (e.g., ORAC, FRAP, and ABTS) under standardized oxygen tension and pH conditions. Statistical tools like principal component analysis (PCA) can identify assay-specific biases .
Q. What protocols ensure stability during long-term storage or in vivo administration?
- Methodological Answer : Degradation studies under accelerated conditions (40°C/75% RH) can identify vulnerable sites (e.g., sulfonyl bridges). Stabilize aqueous formulations with antioxidants (e.g., ascorbic acid) and chelating agents (EDTA) to prevent metal-catalyzed oxidation. Lyophilization in amber vials under nitrogen atmosphere is recommended for solid-state storage .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Methodological Answer : Synthesize analogs with modified sulfonyl chain lengths or hydroxyl group substitutions. Use comparative molecular field analysis (CoMFA) to correlate structural variations with activity data (e.g., IC50 values). Focus on steric/electrostatic contour maps to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
